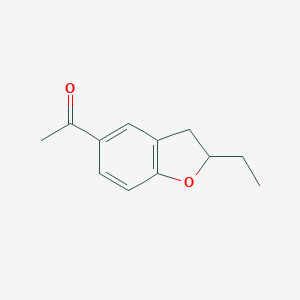

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-

Description

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)-, is a benzofuran derivative characterized by a dihydrobenzofuran core substituted with an ethyl group at position 2 and an acetyl (ethanone) group at position 5. Benzofuran derivatives are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .

The compound’s dihydrobenzofuran scaffold enhances stability compared to fully aromatic benzofurans, while the ethyl group may influence lipophilicity and pharmacokinetic properties. Limited toxicological data are available, necessitating caution in handling .

Properties

IUPAC Name |

1-(2-ethyl-2,3-dihydro-1-benzofuran-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-11-7-10-6-9(8(2)13)4-5-12(10)14-11/h4-6,11H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBLRLIFRIMESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(O1)C=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30613728 | |

| Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58741-14-3 | |

| Record name | 1-(2-Ethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30613728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Data:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bromination | PBr₃, CH₂Cl₂ | 0°C, 2 h | 85 |

| Alkylation | EtMgBr, THF | Reflux, 4 h | 78 |

This method ensures precise control over substituent placement, critical for avoiding regioisomeric byproducts.

Reductive Amination and Oxidation

Alternative routes involve reductive amination followed by oxidation to install the ketone group. For instance, a primary amine intermediate is first generated by reacting 2-ethyl-2,3-dihydrobenzofuran-5-carbaldehyde with ammonium acetate. Subsequent oxidation using Jones reagent (CrO₃/H₂SO₄) yields the target ethanone.

Challenges:

-

Over-oxidation to carboxylic acids necessitates careful stoichiometry.

-

Catalyst poisoning by sulfur-containing byproducts reduces efficiency.

Green Chemistry Approaches

Emerging methods prioritize sustainability. A 2021 study describes a solvent-free cyclization using microwave irradiation , reducing reaction times from hours to minutes. Additionally, biocatalytic acylation using lipases has shown promise in minimizing toxic byproducts, though yields remain suboptimal (~50%) .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, and inert atmospheres.

Substitution: Halogens, nucleophiles, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

Ethanone serves as an intermediate in the synthesis of various organic compounds. Its unique substitution pattern allows for diverse chemical transformations, making it valuable in organic synthesis.

Biology

The compound is studied for its potential biological activities, including:

- Anti-tumor Activity : It has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.

- Antibacterial Effects : Ethanone exhibits activity against various bacterial strains by disrupting cell wall synthesis.

- Anti-oxidative Properties : The compound scavenges free radicals, enhancing cellular antioxidant defenses.

- Anti-Viral Activity : Preliminary studies suggest efficacy against certain viral infections by inhibiting replication .

Medicine

Ethanone is investigated for its role in developing anti-inflammatory drugs and other therapeutic agents targeting cancer and bacterial infections. Its biological activities make it a candidate for pharmaceutical development aimed at treating multifactorial diseases .

Industry

In industrial applications, Ethanone is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of arylalkanoic acids underscores its importance in drug formulation.

Recent studies have highlighted the biological efficacy of Ethanone through various in vitro assays:

| Study | Cell Line | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Antitumor | Hep-G2 | 36.4 | Anticancer |

| Antitumor | MCF-7 | 44.0 | Anticancer |

| Antibacterial | Various | 62.5 - 125.0 | Antibacterial |

These findings indicate significant anticancer properties against liver (Hep-G2) and breast (MCF-7) cancer cell lines, alongside notable antibacterial activity against multiple strains.

Case Study 1: Antitumor Activity

In a study focused on benzofuran derivatives, Ethanone was synthesized as part of a series evaluated for anti-cancer properties. Results indicated effective inhibition of tumor growth in vitro.

Case Study 2: Antibacterial Effects

Another investigation demonstrated Ethanone's ability to inhibit bacterial growth at concentrations ranging from 62.5 to 125 µg/mL, suggesting potential as a lead compound for new antibacterial agents .

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Hydroxyl or glycosyl groups (e.g., in and ) improve water solubility but may reduce bioavailability in lipid-rich environments .

Biological Activity: Methylethenyl-substituted analogs exhibit notable antioxidant and anti-inflammatory activities, suggesting the target compound may share similar properties . Glycosylated derivatives (e.g., from Leontopodium) show specialized bioactivities, such as hepatoprotection, due to enhanced molecular interactions .

Synthetic Accessibility: Non-functionalized analogs (e.g., 5-acetyl-2,3-dihydrobenzo[b]furan) are commercially available from multiple suppliers, indicating robust synthetic routes . Hydroxylated or alkylated variants require specialized synthesis, impacting scalability .

Biological Activity

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in various fields.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These compounds interact with a variety of biological targets and biochemical pathways, leading to significant effects on cell proliferation and inflammation processes .

The biological activity of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- can be attributed to its ability to modulate various biochemical pathways:

- Anti-Tumor Activity : Benzofuran derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antibacterial Effects : The compound exhibits activity against a range of bacterial strains by disrupting bacterial cell wall synthesis or function.

- Anti-Oxidative Properties : It scavenges free radicals and enhances the antioxidant defense system in cells.

- Anti-Viral Activity : Some studies indicate potential efficacy against viral infections by inhibiting viral replication .

In Vitro Studies

Recent studies have demonstrated the biological efficacy of Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- through various in vitro assays:

| Study | Cell Line | IC50 (µg/mL) | Biological Activity |

|---|---|---|---|

| Hep-G2 | 36.4 | Anticancer | |

| MCF-7 | 44.0 | Anticancer | |

| Bacterial Strains | 62.5 - 125.0 | Antibacterial |

These findings indicate that the compound has significant anticancer properties against liver (Hep-G2) and breast (MCF-7) cancer cell lines. The antibacterial activity was observed at varying concentrations against multiple bacterial strains.

Case Studies

- Antitumor Activity : In a study investigating novel benzofuran derivatives, Ethanone was part of a series synthesized for their potential anti-cancer properties. The results indicated that these derivatives could effectively inhibit tumor growth in vitro .

- Antibacterial Effects : Another study highlighted the compound's ability to inhibit bacterial growth at concentrations ranging from 62.5 to 125 µg/mL. This suggests that Ethanone could be further explored as a lead compound for developing new antibacterial agents .

Applications in Medicine and Industry

Ethanone, 1-(2-ethyl-2,3-dihydro-5-benzofuranyl)- holds promise in several areas:

- Pharmaceutical Development : Its anti-tumor and antibacterial properties make it a candidate for drug development aimed at treating cancers and bacterial infections.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing other organic compounds, particularly in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.